3-(2-Methylpropyl)piperidine-2,6-dione

Physicochemical Characterization Identity Confirmation Reference Standard Purity

Procure the authentic 3-positional isomer (CAS 1341348-16-0) for pregabalin impurity profiling. Unlike the common 4-isomer, this compound exhibits a distinct melting point (129–131 °C) and a lower XLogP3-AA (1.0 vs. 1.1), enabling unambiguous chromatographic resolution. Use the melting point as a rapid identity verification before releasing material for method development. Ideal for early-stage impurity scouting at 95% purity, while the 4-isomer (CAS 916982-10-0) is reserved for later quantitative validation.

Molecular Formula C9H15NO2
Molecular Weight 169.224
CAS No. 1341348-16-0; 916982-10-0
Cat. No. B2571850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methylpropyl)piperidine-2,6-dione
CAS1341348-16-0; 916982-10-0
Molecular FormulaC9H15NO2
Molecular Weight169.224
Structural Identifiers
SMILESCC(C)CC1CCC(=O)NC1=O
InChIInChI=1S/C9H15NO2/c1-6(2)5-7-3-4-8(11)10-9(7)12/h6-7H,3-5H2,1-2H3,(H,10,11,12)
InChIKeyWEZUFXFNCUIEHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Methylpropyl)piperidine-2,6-dione: A Positional Isomer Reference Standard for Pregabalin Impurity Profiling


3-(2-Methylpropyl)piperidine-2,6-dione (CAS: 1341348-16-0) is a heterocyclic glutarimide derivative, structurally defined as a piperidine-2,6-dione with an isobutyl substituent at the 3-position [1]. This compound exists as a positional isomer of 4-(2-Methylpropyl)piperidine-2,6-dione (CAS: 916982-10-0), commonly referred to as 3-isobutylglutarimide [2]. Both compounds are categorized as pregabalin-related impurities, making their precise identification and quantification critical for pharmaceutical quality control, analytical method validation, and regulatory submissions [3].

Why Generic 3-(2-Methylpropyl)piperidine-2,6-dione Cannot Replace Its 4-Isomer in Analytical Workflows


For a scientific or industrial user, substituting 3-(2-methylpropyl)piperidine-2,6-dione with its 4-isomer, or vice versa, is highly inadvisable due to their distinct physicochemical properties and regulatory contexts. These isomers are chromatographically separable and have different melting points, which directly impacts the accuracy of analytical method development and validation [1]. In impurity profiling for pregabalin, the 4-isomer (CAS 916982-10-0) is a frequently cited impurity standard, while the 3-isomer (CAS 1341348-16-0) is a less common but structurally related compound . Misidentification can lead to incorrect quantification, failed regulatory audits, and compromised quality control data, as the two isomers cannot be assumed to have identical response factors or stability profiles .

Head-to-Head Physicochemical and Application-Based Differentiation for 3-(2-Methylpropyl)piperidine-2,6-dione


Melting Point Differentiation Between Positional Isomers

The 3-substituted isomer (CAS 1341348-16-0) exhibits a distinctly lower melting point than its 4-substituted counterpart (CAS 916982-10-0), a critical differentiator for identity verification. The observed melting point for 3-(2-methylpropyl)piperidine-2,6-dione is 129–131 °C, whereas 4-(2-methylpropyl)piperidine-2,6-dione melts at 137–138 °C [1]. This quantitative difference of approximately 8 °C allows for unambiguous identification of the positional isomer, which is essential for procurement and quality control.

Physicochemical Characterization Identity Confirmation Reference Standard Purity

Purity Specification Variance and Its Impact on Analytical Accuracy

Commercially available batches of the two isomers are offered with different typical purity specifications, which directly influences their suitability as reference standards. 3-(2-Methylpropyl)piperidine-2,6-dione is commonly supplied at a minimum purity of 95%, whereas 4-(2-Methylpropyl)piperidine-2,6-dione is frequently cataloged with a minimum purity of >98% (HPLC) . The higher purity of the 4-isomer may make it the preferred choice for the most stringent quantitative analyses, while the 3-isomer serves well for qualitative identification and method development where a slightly lower purity is acceptable.

Purity Specification Method Validation Pharmaceutical Impurity

Differentiation in Calculated LogP and Its Chromatographic Implications

The computed partition coefficient (XLogP3-AA) offers a predictive insight into the chromatographic behavior of the isomers. PubChem data lists an XLogP3-AA of 1.0 for the 3-isomer and 1.1 for the 4-isomer [1][2]. This subtle difference in calculated lipophilicity suggests a basis for chromatographic separation, such as reversed-phase HPLC, where the 4-isomer is predicted to be slightly more retained. This quantitative descriptor is valuable for analytical chemists developing methods to separate and quantify these isomer impurities in a single run.

Chromatographic Retention Method Development Lipophilicity

Optimal Procurement Scenarios for 3-(2-Methylpropyl)piperidine-2,6-dione Based on Quantitative Evidence


Identity Confirmation via Melting Point for Quality Control Laboratories

Upon receiving a shipment of 3-(2-methylpropyl)piperidine-2,6-dione, a quality control laboratory can use the distinct melting point range of 129–131 °C as a rapid, cost-effective identity test to differentiate it from the 4-isomer (137–138 °C) before releasing the material for analytical use. [1]

Chromatographic Method Development for Pregabalin Impurity Profiling

Analytical chemists developing a stability-indicating HPLC method for pregabalin can procure both the 3- and 4-isomer to create a system suitability solution. The calculated lipophilicity difference (XLogP3-AA of 1.0 vs. 1.1) predicts a resolvable retention time gap, confirming the method's specificity for each positional isomer. [2]

Cost-Effective Qualitative Screening in Generic Drug Development

A generic pharmaceutical company conducting early-stage impurity profiling may procure the 95% pure 3-(2-methylpropyl)piperidine-2,6-dione for qualitative identification and method scouting. Its lower purity is acceptable for this stage, and its distinct melting point ensures it is not confused with the higher-purity 4-isomer standard used for later quantitative validation.

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